1-(3-nitrobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Description
1-(3-nitrobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their diverse biological activities
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-23(25)20-10-4-8-19(16-20)17-22-14-12-21(13-15-22)11-5-9-18-6-2-1-3-7-18/h1-10,16H,11-15,17H2/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXVOJOFKGEISY-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobenzyl chloride.
Formation of Piperazine Derivative: The 3-nitrobenzyl chloride is then reacted with piperazine in the presence of a base such as sodium hydroxide to form 1-(3-nitrobenzyl)piperazine.
Alkylation: The final step involves the alkylation of 1-(3-nitrobenzyl)piperazine with cinnamyl chloride (3-phenylprop-2-en-1-yl chloride) under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The benzyl and phenylprop-2-en-1-yl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Aminopiperazine: Formed by the reduction of the nitro group.
Hydroxylamine Derivatives: Formed by partial reduction of the nitro group.
Substituted Piperazines: Formed by substitution reactions on the benzyl or phenylprop-2-en-1-yl groups.
Scientific Research Applications
1-(3-nitrobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential activities against various diseases.
Biological Studies: The compound can be used to study the effects of nitrobenzyl and phenylprop-2-en-1-yl groups on biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The piperazine ring can interact with receptors or enzymes, modulating their activity. The phenylprop-2-en-1-yl group can enhance the compound’s binding affinity to specific targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-nitrobenzyl)piperazine: Lacks the phenylprop-2-en-1-yl group, making it less complex.
1-(2-nitrobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine: Similar structure but with a nitro group in a different position.
1-(3-nitrobenzyl)-4-phenylpiperazine: Lacks the prop-2-en-1-yl group.
Uniqueness
1-(3-nitrobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to the presence of both the nitrobenzyl and phenylprop-2-en-1-yl groups, which can confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
